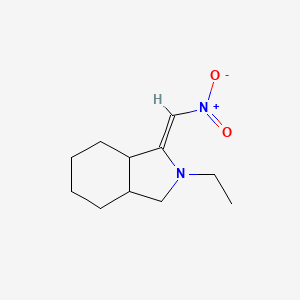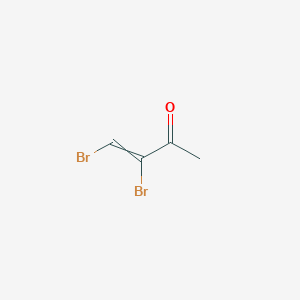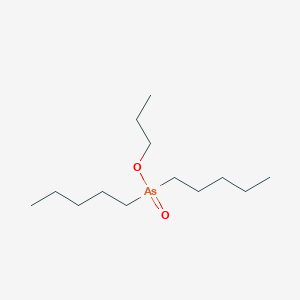
Propyl dipentylarsinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl dipentylarsinate is an organoarsenic compound characterized by the presence of propyl and dipentyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl dipentylarsinate typically involves the reaction of arsenic trichloride with propyl and dipentyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction scheme is as follows:
AsCl3+3R-MgX→AsR3+3MgXCl
where R represents the propyl and dipentyl groups, and MgX is the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
Propyl dipentylarsinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to arsenic trichloride.
Substitution: The propyl and dipentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides (e.g., As2O3)
Reduction: Arsenic trichloride (AsCl3)
Substitution: Various alkyl or aryl arsenic compounds
Scientific Research Applications
Propyl dipentylarsinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of propyl dipentylarsinate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl dipentylarsinate
- Ethyl dipentylarsinate
- Butyl dipentylarsinate
Uniqueness
Propyl dipentylarsinate is unique due to its specific alkyl group configuration, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction rates, making it a valuable compound for targeted applications.
Properties
CAS No. |
56269-05-7 |
|---|---|
Molecular Formula |
C13H29AsO2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-[pentyl(propoxy)arsoryl]pentane |
InChI |
InChI=1S/C13H29AsO2/c1-4-7-9-11-14(15,16-13-6-3)12-10-8-5-2/h4-13H2,1-3H3 |
InChI Key |
WJXQTTZBKJQWNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[As](=O)(CCCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


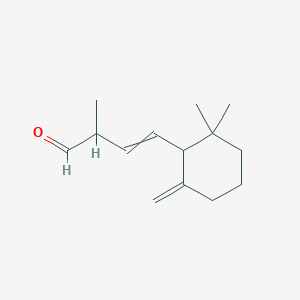
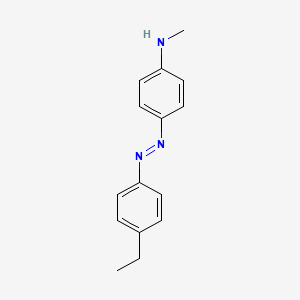
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)

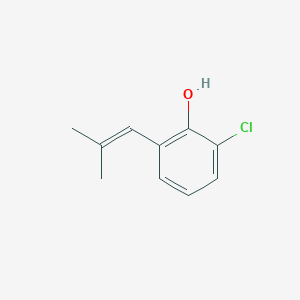




![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
